N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
Description
N-(2-Hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a quinazolinone-derived benzamide with a methallyl ether substituent and a hydroxyethyl side chain. Its molecular formula is C₂₅H₂₅N₃O₄ (inferred from structural analogs in ), with a molecular weight of approximately 443.5 g/mol. Key features include:
- Quinazolinone core: A 4-oxoquinazolin-3(4H)-yl group linked to a benzamide moiety, providing a planar aromatic system conducive to π-π interactions and hydrogen bonding.
- Hydroxyethyl side chain: The N-(2-hydroxyethyl) group enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and pharmacokinetics.
Physicochemical properties (extrapolated from analogs in ):
| Property | Value |
|---|---|
| logP (partition coefficient) | ~3.0–3.5 |
| Hydrogen bond donors | 1 (hydroxyethyl group) |
| Hydrogen bond acceptors | 7 (quinazolinone O, amide O/N, ether O) |
| Polar surface area | ~65–70 Ų |
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)13-29-18-8-9-20-19(12-18)22(28)25(15(3)24-20)17-6-4-16(5-7-17)21(27)23-10-11-26/h4-9,12,26H,1,10-11,13H2,2-3H3,(H,23,27) |
InChI Key |
MWRIRGIRQRXUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Hydroxyethyl Side Chain: This step involves the alkylation of the quinazolinone core with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, potentially inhibiting their activity. The hydroxyethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
The methallyl ether in the target compound and Y044-0137 enhances metabolic stability relative to simpler alkyl ethers (e.g., methyl or ethyl), as bulky substituents resist oxidative degradation.
Pharmacokinetic Profiles: The target compound’s logP (~3.2) balances lipophilicity and hydrophilicity, favoring membrane permeability over purely hydrophilic analogs like the thiazolidinone derivatives (, logP ~2.8). The polar surface area (~65–70 Ų) suggests moderate blood-brain barrier penetration, contrasting with smaller analogs (e.g., , .3 g/mol) optimized for peripheral targets.
Synthetic Accessibility: The target compound’s synthesis likely involves quinazolinone alkylation (similar to ’s Cs₂CO₃-mediated etherification) followed by amide coupling (e.g., EDC/HOBt in ). In contrast, Y044-0137 requires a pyridinylmethyl amine coupling step, which may introduce regioselectivity challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
